molecular formula C16H14FNO5S B12124221 5-(4-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester

5-(4-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester

Cat. No.: B12124221
M. Wt: 351.4 g/mol
InChI Key: QKLBUSRPLBLXAK-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzoylamino group attached to a methylthiophene ring, along with two carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Fluorobenzoylamino Group: This step involves the reaction of the thiophene derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid groups using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoylamino group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-(4-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester involves its interaction with specific molecular targets. The fluorobenzoylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring and ester groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoylamino group enhances its potential for interactions with biological targets, while the thiophene ring provides stability and versatility in chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14FNO5S

Molecular Weight

351.4 g/mol

IUPAC Name

dimethyl 5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H14FNO5S/c1-8-11(15(20)22-2)14(24-12(8)16(21)23-3)18-13(19)9-4-6-10(17)7-5-9/h4-7H,1-3H3,(H,18,19)

InChI Key

QKLBUSRPLBLXAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

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